molecular formula C7H12N4O2 B14650460 N-Diazoacetylglycine propylamide CAS No. 52819-97-3

N-Diazoacetylglycine propylamide

Cat. No.: B14650460
CAS No.: 52819-97-3
M. Wt: 184.20 g/mol
InChI Key: YLCFLVDXJGNMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Diazoacetylglycine propylamide is a synthetic organic compound belonging to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diazoacetylglycine propylamide typically involves the reaction of glycine with diazoacetic acid, followed by the introduction of a propylamide group. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the diazo compound. The reaction is usually carried out at low temperatures to prevent the decomposition of the diazo group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-Diazoacetylglycine propylamide undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form a nitroso compound.

    Reduction: The diazo group can be reduced to form an amine.

    Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted diazo compounds. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

N-Diazoacetylglycine propylamide has been extensively studied for its potential applications in scientific research. Some of the key areas include:

Mechanism of Action

The mechanism of action of N-Diazoacetylglycine propylamide involves the interaction of the diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable adducts. This interaction can result in the inhibition of key enzymes and pathways, ultimately affecting cellular processes such as DNA replication and repair .

Comparison with Similar Compounds

N-Diazoacetylglycine propylamide can be compared with other diazo compounds, such as:

Compared to these compounds, this compound exhibits unique properties, such as higher potency in inducing DNA damage and repair . This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

52819-97-3

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

N-(2-diazoacetyl)-2-(propylamino)acetamide

InChI

InChI=1S/C7H12N4O2/c1-2-3-9-4-6(12)11-7(13)5-10-8/h5,9H,2-4H2,1H3,(H,11,12,13)

InChI Key

YLCFLVDXJGNMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.